1-(2-bromoethynyl)cyclobutan-1-ol
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Overview
Description
1-(2-Bromoethynyl)cyclobutan-1-ol is an organic compound with the molecular formula C6H7BrO It is a derivative of cyclobutane, featuring a bromoethynyl group and a hydroxyl group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromoethynyl)cyclobutan-1-ol typically involves the bromination of a suitable precursorThe reaction conditions often involve the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) as the brominating agent . The reaction is carried out at reflux temperature in the presence of a catalytic amount of benzoyl peroxide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar bromination and ethynylation steps as those used in laboratory synthesis. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromoethynyl)cyclobutan-1-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethynyl group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclobutanone derivatives, while nucleophilic substitution can result in the formation of various substituted cyclobutane compounds.
Scientific Research Applications
1-(2-Bromoethynyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-bromoethynyl)cyclobutan-1-ol involves its interaction with various molecular targets. The bromoethynyl group can act as an electrophile, participating in reactions with nucleophiles. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use in chemical reactions or biological systems .
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromoethyl)cyclobutan-1-ol: Similar structure but with an ethyl group instead of an ethynyl group.
Cyclobutanone: Lacks the bromoethynyl group but shares the cyclobutane ring structure.
1-Bromo-2-cyclobutene: Contains a bromine atom and a cyclobutene ring.
Uniqueness
1-(2-Bromoethynyl)cyclobutan-1-ol is unique due to the presence of both a bromoethynyl group and a hydroxyl group on the cyclobutane ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research .
Properties
CAS No. |
2737342-89-9 |
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Molecular Formula |
C6H7BrO |
Molecular Weight |
175.02 g/mol |
IUPAC Name |
1-(2-bromoethynyl)cyclobutan-1-ol |
InChI |
InChI=1S/C6H7BrO/c7-5-4-6(8)2-1-3-6/h8H,1-3H2 |
InChI Key |
CDHXVCCKGZYTDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C#CBr)O |
Purity |
95 |
Origin of Product |
United States |
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